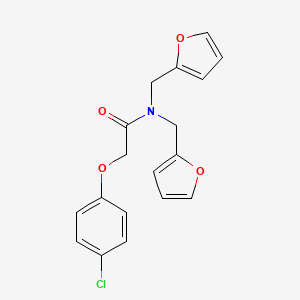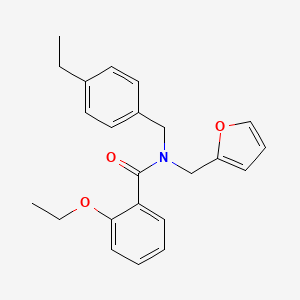![molecular formula C22H24N2O B11375736 5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11375736.png)
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers.
準備方法
The synthesis of 5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps, including the formation of the tricyclic core and the introduction of the methyl and phenyl groups. Common synthetic routes include:
Cyclization Reactions: The formation of the tricyclic core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methyl and phenyl groups can be done through substitution reactions using reagents like methyl iodide and phenyl lithium.
Industrial Production: Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
化学反応の分析
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 3-Methyl-1-phenyl-2-pyrazoline-5-one and 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid share some structural similarities.
Uniqueness: The unique tricyclic structure and specific functional groups of this compound distinguish it from other compounds and contribute to its distinct properties and applications.
特性
分子式 |
C22H24N2O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
5-methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C22H24N2O/c1-16-8-10-17(11-9-16)19-23-12-21(2)13-24(19)15-22(14-23,20(21)25)18-6-4-3-5-7-18/h3-11,19H,12-15H2,1-2H3 |
InChIキー |
SZIYTKGLXUSKHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4=O)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11375661.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375669.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11375676.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-phenylpropanamide](/img/structure/B11375683.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11375684.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11375690.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B11375693.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11375699.png)
![3,5-dimethyl-13-(1-methylindol-3-yl)-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11375707.png)
![5-chloranyl-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11375710.png)


![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11375724.png)

